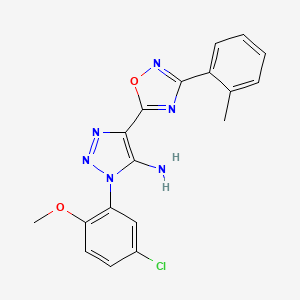
1-(5-chloro-2-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "1-(5-chloro-2-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine" typically involves multi-step chemical reactions, including cyclization, substitution, and condensation steps, to introduce various functional groups into the core structure. For instance, Bektaş et al. (2010) described the synthesis of 1,2,4-triazole derivatives through reactions involving ester ethoxycarbonylhydrazones with primary amines, showcasing a methodological approach that could be relevant for synthesizing the compound (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to the one under discussion often reveals a complex architecture with multiple rings, such as triazole and oxadiazole, offering a variety of interaction points for biological targets. Wu et al. (2021) conducted a detailed structural analysis using spectroscopy and X-ray crystallography, complemented by density functional theory (DFT) calculations, to elucidate the geometry, molecular electrostatic potential, and frontier molecular orbitals of related compounds (Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-triazole and oxadiazole derivatives includes their ability to undergo various organic transformations, such as N-alkylation, Mannich reactions, and Schiff base formation. These reactions are crucial for modifying the chemical properties of the compounds for specific applications, as demonstrated by Bektaş et al. (2010) in their synthesis of antimicrobial compounds (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallinity, of compounds like "1-(5-chloro-2-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine," are influenced by their molecular structure. Such properties are critical for determining the compound's suitability for specific scientific or industrial applications. Although specific data on this compound were not found, studies like those by Wu et al. (2021) provide insights into the analytical techniques used to characterize these aspects of similar molecules (Wu et al., 2021).
Applications De Recherche Scientifique
Antimicrobial Applications
Compounds related to 1-(5-chloro-2-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been studied for their antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities, showing good to moderate efficacy against various microorganisms. This suggests their potential utility in developing new antimicrobial agents (Bektaş et al., 2007; Başoğlu et al., 2013).
Anticancer Applications
Research has also focused on the anticancer properties of similar compounds. A study on the synthesis and evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives revealed that they exhibit good to moderate activity against human cancer cell lines. These findings underscore the potential of such compounds in cancer therapy (Yakantham et al., 2019).
Nematocidal Applications
In the field of agriculture, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and found to exhibit promising nematocidal activity against Bursaphelenchus xylophilus. This highlights the potential application of these compounds in controlling nematode pests that affect crops (Liu et al., 2022).
Additional Applications
Further studies have investigated the photochemical properties of 1,2,4-oxadiazoles and their derivatives, leading to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles. These studies not only contribute to our understanding of the chemical behavior of these compounds under light exposure but also open avenues for their application in materials science and photopharmacology (Buscemi et al., 1996).
Propriétés
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-10-5-3-4-6-12(10)17-21-18(27-23-17)15-16(20)25(24-22-15)13-9-11(19)7-8-14(13)26-2/h3-9H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMYJJUTOLBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


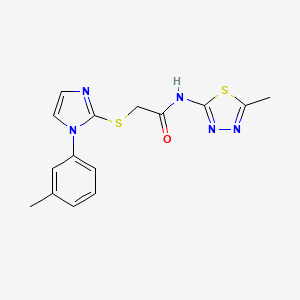
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2495305.png)

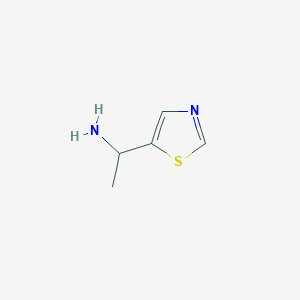

![3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate](/img/structure/B2495312.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2495315.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2495316.png)
![5H-Benzimidazo[1,2-a]benzimidazole](/img/structure/B2495318.png)
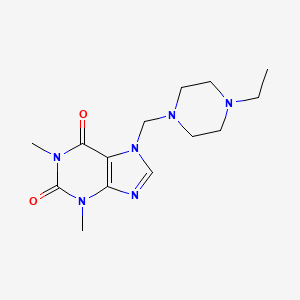
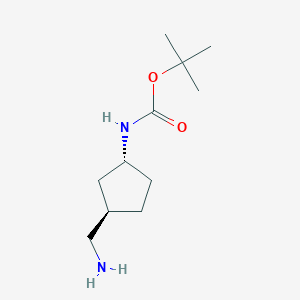
![1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2495323.png)